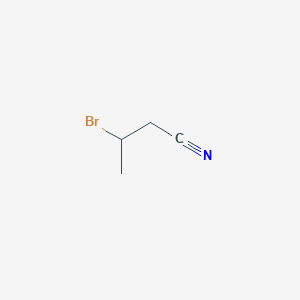
2-Amino-4,5-Diphenylfuran-3-carbonitril
Übersicht
Beschreibung
2-Amino-4,5-diphenyl-3-furonitrile is a useful research compound. Its molecular formula is C17H12N2O and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-4,5-diphenyl-3-furonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 686265. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-4,5-diphenyl-3-furonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,5-diphenyl-3-furonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
Diese Verbindung hat die Summenformel C17H12N2O und ein Molekulargewicht von 260.29 . Sie erscheint als Pulver und ist bei Raumtemperatur fest . Es ist wichtig, diese Verbindung mit Vorsicht zu handhaben, persönliche Schutzausrüstung zu tragen und eine ausreichende Belüftung zu gewährleisten .
Synthese
Die Synthese von 2-Amino-4,5-Diphenylfuran-3-carbonitril beinhaltet das Erhitzen von Phthalonitril mit einer Mischung aus Schwefelsäure und Ammoniak, um 4,5-Diphenyl-2-pyridon zu erzeugen. Dieses wird dann mit Benzyl bromid in Chlormethan umgesetzt, gefolgt von der Zugabe von Cyanwasserstoff in Gegenwart von Methylamin .
Elektrische Leitfähigkeit und dielektrische Eigenschaften
Es wurden Untersuchungen zur elektrischen Leitfähigkeit und den dielektrischen Eigenschaften von festem this compound durchgeführt . Dies deutet auf potenzielle Anwendungen im Bereich der Elektronik und Materialwissenschaften hin.
Antibakterielle Aktivität
Die Verbindung wurde bei der Synthese von kondensierten Pyrimidinen verwendet, die eine antimikrobielle Aktivität gezeigt haben . Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.
Proteomforschung
This compound ist ein Spezialprodukt für die Proteomforschung . Die Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen, und ist ein wichtiges Feld in der biologischen und medizinischen Forschung.
Eigenschaften
IUPAC Name |
2-amino-4,5-diphenylfuran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-11-14-15(12-7-3-1-4-8-12)16(20-17(14)19)13-9-5-2-6-10-13/h1-10H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFMLOQVCKVCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203568 | |
| Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5503-73-1 | |
| Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005503731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4,5-diphenyl-3-furonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4,5-diphenyl-3-furancarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4,5-DIPHENYL-3-FURONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5550COI90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-amino-4,5-diphenylfuran-3-carbonitrile a useful starting material in organic synthesis?
A: 2-amino-4,5-diphenylfuran-3-carbonitrile possesses a unique arrangement of functional groups – an amino group (-NH2) and a nitrile group (-CN) attached to a furan ring. This bifunctional nature allows it to participate in various chemical reactions, making it a valuable precursor for synthesizing diverse heterocyclic compounds. [, , ] For instance, the reaction with N-[bis(methylthio)methylene]glycine ethyl ester leads to the formation of furo[3,2-e]imidazo[l,2-c]pyrimidines. [] Similarly, reacting it with benzonitrile yields 4-amino-2.5,6-triphenylfuro[2,3-d]pyrimidine. []
Q2: What types of heterocyclic compounds can be synthesized using 2-amino-4,5-diphenylfuran-3-carbonitrile?
A2: Researchers have successfully employed 2-amino-4,5-diphenylfuran-3-carbonitrile to synthesize a variety of heterocyclic systems. Examples include:
- Furo[3,2-e]imidazo[1,2-c]pyrimidines: These compounds are generated through the reaction of 2-amino-4,5-diphenylfuran-3-carbonitrile with N-[bis(methylthio)methylene]glycine ethyl ester, followed by a cyclization reaction. []
- Furo[2,3-d]pyrimidines: These can be synthesized by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with various reagents like benzonitrile, formic acid, or acetic anhydride, followed by appropriate cyclization steps. [, ]
- Furo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines and Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines: These isomeric triazoles can be prepared by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with arylidene-hydrazono-5,6-diphenylfuro[2,3-d]pyrimidine or N-(arylmethylene)-4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-amine, followed by cyclization and oxidation. []
- 4H-Furo[2,3-d][1,3]oxazin-4-ones: These compounds are obtained by reacting 2-amino-4,5-diphenylfuran-3-carbonitrile with benzoyl chloride. The resulting 4H-Furo[2,3-d][1,3]oxazin-4-ones can be further transformed into a variety of furo[2,3-d]pyrimidin-4(3H)-ones, tetrazolylfuran derivatives, and furo[3,2-d]imadazolones by reacting with diverse nitrogen nucleophiles. []
Q3: What are the potential applications of the heterocyclic compounds derived from 2-amino-4,5-diphenylfuran-3-carbonitrile?
A: The synthesized furo[3,2-e]imidazo[1,2-c]pyrimidines and furo[2,3-d]pyrimidines were tested for their antimicrobial activity. [] This suggests that these compounds, and other heterocycles derived from 2-amino-4,5-diphenylfuran-3-carbonitrile, hold promise as potential leads in medicinal chemistry and drug discovery. Further research is needed to explore their activity against a wider range of pathogens and to optimize their pharmacological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B1268196.png)



